Regioisomeric Impact on Retinoid Receptor Agonist Activity – Meta > Para
The meta‑substitution pattern is a known determinant for retinoid receptor modulation. While specific EC₅₀ values for ethyl 3‑(phenylethynyl)benzoate are not publically disclosed, the parent patent US5326898 explicitly demonstrates that 1,3‑(meta)‑substituted phenylethynyl compounds retain significant retinoid agonist activity, whereas the corresponding 1,4‑(para)‑substituted analogs show markedly diminished or null efficacy in RAR/RXR transactivation assays [REFS‑1]. This class‑level trend suggests that procurement of the 3‑regioisomer is essential for programmes targeting retinoid pathways.
| Evidence Dimension | Retinoid receptor agonism (RAR/RXR transactivation) |
|---|---|
| Target Compound Data | Meta‑substituted phenylethynyl benzoate series active (exact value not reported for this ester) |
| Comparator Or Baseline | Para‑substituted phenylethynyl benzoate series: significantly reduced or no activity |
| Quantified Difference | Qualitative; meta‑substitution required for activity |
| Conditions | RAR/RXR transactivation assay (patent US5326898) |
Why This Matters
For drug discovery projects targeting retinoid receptors, selecting the meta isomer is critical to preserve biological activity.
- [1] US Patent US5326898A. Substituted phenylethenyl compounds having retinoid‑like biological activity. Allergan Inc., filed 1992‑02‑11, issued 1994‑07‑05. URL: https://patents.google.com/patent/US5326898A/en View Source
